molecular formula C10H16Cl2N2 B2550882 1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride CAS No. 1241525-00-7

1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride

Cat. No. B2550882
CAS RN: 1241525-00-7
M. Wt: 235.15
InChI Key: YJVUQPLFOPXPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride” is a derivative of quinoline, a heterocyclic aromatic compound . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various protocols reported in the literature. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . The compound “1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride” would have a similar structure, with additional functional groups attached to the quinoline core.


Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions. For instance, they can participate in condensation reactions and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

Quinoline is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride” would depend on its specific structure and the presence of additional functional groups.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Quinolines serve as essential scaffolds for lead compounds in drug discovery. Researchers have explored the synthesis and functionalization of this scaffold to create novel drug candidates. The compound’s structural features make it amenable to modification, allowing scientists to tailor its properties for specific therapeutic targets .

Anticancer Agents

Quinoline derivatives have demonstrated promising anticancer activity. Among these, certain 1-methyl-3,4-dihydroquinolin-5-amine derivatives exhibit potent effects against cancer cells. Researchers continue to investigate their mechanisms of action and optimize their structures for improved efficacy .

Antimicrobial Properties

Quinolines possess inherent antimicrobial properties. Researchers have explored the potential of 1-methyl-3,4-dihydroquinolin-5-amine derivatives as antibacterial and antifungal agents. These compounds may play a role in combating infectious diseases .

Neuroprotective Effects

Some quinoline derivatives, including 1-methyl-3,4-dihydroquinolin-5-amine, have shown neuroprotective properties. These compounds may contribute to the development of therapies for neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .

Anti-inflammatory Activity

Quinolines exhibit anti-inflammatory effects, and their derivatives have been investigated for potential use in managing inflammatory conditions. Researchers explore their impact on cytokine production, immune responses, and inflammation-related pathways .

Synthetic Organic Chemistry

Beyond medicinal applications, quinolines serve as versatile building blocks in synthetic organic chemistry. Researchers employ them in the synthesis of complex molecules, heterocyclic compounds, and natural products. The functionalization of 1-methyl-3,4-dihydroquinolin-5-amine contributes to the diversity of available synthetic methods .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary depending on their specific structure and the biological target. Some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

The future directions in the research of quinoline derivatives could involve the development of new synthesis methods, the exploration of their biological activities, and their potential applications in drug discovery . The specific future directions for “1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride” would depend on its unique properties and potential applications.

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-12-7-3-4-8-9(11)5-2-6-10(8)12;;/h2,5-6H,3-4,7,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVUQPLFOPXPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C(C=CC=C21)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.